5-Chloro-2-methyl-4-nitro-1H-benzo[d]imidazole
Description
5-Chloro-2-methyl-4-nitro-1H-benzo[d]imidazole (molecular formula: C₈H₆ClN₃O₂) is a substituted benzimidazole derivative characterized by a chloro group at position 5, a methyl group at position 2, and a nitro group at position 3. The nitro group is a strong electron-withdrawing substituent, while the methyl group is electron-donating, creating a polarized electronic environment. This compound is typically synthesized via condensation reactions of substituted o-phenylenediamines with aldehydes or ketones under acidic conditions, followed by nitration and chlorination steps . Its crystal structure and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) have been studied using X-ray diffraction and Hirshfeld surface analysis, revealing dominant H...H (51.3%) and C...H (27.6%) interactions that stabilize the lattice .
Properties
Molecular Formula |
C8H6ClN3O2 |
|---|---|
Molecular Weight |
211.60 g/mol |
IUPAC Name |
5-chloro-2-methyl-4-nitro-1H-benzimidazole |
InChI |
InChI=1S/C8H6ClN3O2/c1-4-10-6-3-2-5(9)8(12(13)14)7(6)11-4/h2-3H,1H3,(H,10,11) |
InChI Key |
CQSOSZQCVCNDPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=CC(=C2[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methyl-4-nitro-1H-benzo[d]imidazole typically involves the nitration of 1-methyl-5-chloroimidazole. The process includes the following steps:
Nitration: 1-Methyl-5-chloroimidazole is added to a reaction vessel, followed by the addition of nitric acid under cooling conditions.
Sulfuric Acid Addition: Sulfuric acid is slowly added to the reaction mixture while maintaining the temperature at around 100°C.
Reaction Completion: The reaction is allowed to proceed for 2 hours, after which the mixture is cooled and poured into ice water to precipitate the product.
Filtration and Drying: The precipitated product is filtered and dried to obtain 5-Chloro-2-methyl-4-nitro-1H-benzo[d]imidazole with a yield of approximately 86%.
Industrial Production Methods
Industrial production methods for this compound may involve similar nitration processes but on a larger scale with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methyl-4-nitro-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or primary amines under basic conditions.
Major Products Formed
Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.
Substituted Benzimidazoles: Substitution reactions yield various substituted benzimidazoles with different functional groups.
Scientific Research Applications
5-Chloro-2-methyl-4-nitro-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 5-Chloro-2-methyl-4-nitro-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methyl groups contribute to the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 5-chloro-2-methyl-4-nitro-1H-benzo[d]imidazole are influenced by the positions and nature of its substituents. Below is a detailed comparison with analogous benzimidazole derivatives:
Table 1: Structural and Spectral Comparison
Key Observations:
Electronic Effects :
- The nitro group at position 4 in the target compound enhances electrophilic reactivity compared to derivatives lacking nitro groups (e.g., compound 3w in Table 1). This is evident in reduced electron density at the aromatic ring, as seen in upfield ¹H NMR shifts for adjacent protons .
- Methyl groups (electron-donating) at position 2 increase steric hindrance but stabilize the imidazole ring through hyperconjugation, contrasting with bulkier substituents like 4-chlorobenzyl in 3w , which reduce solubility .
Crystal Packing and Stability :
- The target compound’s Hirshfeld analysis shows dominant H...H interactions (51.3%), similar to compound 2 in , but lacks π-π stacking observed in pyridine-fused derivatives (e.g., compound 3 in ) .
- Chlorine substituents (e.g., in 3w ) enhance halogen bonding, contributing to higher melting points (165–167°C) compared to nitro-substituted analogs .
Synthetic Flexibility :
Q & A
Q. What are the most reliable synthetic routes for 5-Chloro-2-methyl-4-nitro-1H-benzo[d]imidazole, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclization of substituted benzoic acid hydrazides using phosphorus oxychloride (POCl₃) at elevated temperatures (120°C). Key intermediates include nitro-substituted benzimidazole precursors, where nitration reactions are critical for introducing the nitro group . Optimization involves adjusting solvent systems (e.g., DMF under reflux) and catalysts (e.g., p-toluenesulfonic acid) to improve yield and purity. Reaction monitoring via TLC and HPLC is recommended .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer : A combination of spectroscopic and crystallographic methods is required:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., nitro at C4, methyl at C2) .
- Mass Spectrometry : HRMS for molecular weight validation and fragmentation pattern analysis .
- Infrared Spectroscopy : Identification of nitro (NO₂, ~1520 cm⁻¹) and aromatic C-Cl (~750 cm⁻¹) stretches .
- X-ray Crystallography : For unambiguous 3D structural determination, as demonstrated for analogous dihydro-benzimidazole derivatives .
Q. What are the key challenges in achieving regioselective nitration during synthesis?
- Methodological Answer : Nitration at the C4 position is influenced by electron-donating/withdrawing groups on the benzimidazole core. Use of mixed acids (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) minimizes byproducts. Computational modeling (DFT) can predict reactive sites, as shown in studies on similar nitroimidazoles .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) aid in understanding the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level optimizes molecular geometry and calculates frontier molecular orbitals (HOMO/LUMO). These studies predict electrophilic/nucleophilic sites, aiding in rational design of derivatives for biological activity. For example, nitro group orientation affects hydrogen bonding in enzyme interactions .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts) during characterization?
- Methodological Answer : Discrepancies in NMR shifts may arise from tautomerism or solvent effects. Deuterated solvents (CDCl₃ vs. DMSO-d₆) and variable-temperature NMR can clarify dynamic processes. Cross-validation with X-ray structures (e.g., bond lengths/angles) resolves ambiguities, as demonstrated in crystallographic studies .
Q. How does substituent variation (e.g., chloro vs. methyl groups) impact biological activity in related benzimidazoles?
- Methodological Answer : Structure-Activity Relationship (SAR) studies on analogs like N-(4-Chlorobenzyl)-1-methyl-4-nitroimidazoles reveal that chloro groups enhance lipophilicity and target binding, while nitro groups influence redox properties. In vitro assays (e.g., antimicrobial or kinase inhibition) paired with molecular docking (e.g., AutoDock Vina) identify critical interactions .
Q. What are the best practices for optimizing reaction scalability without compromising yield?
- Methodological Answer : Pilot-scale reactions should use flow chemistry or microwave-assisted synthesis to reduce reaction times. Solvent recycling (e.g., DMF) and catalyst recovery (e.g., immobilized p-TSA) improve sustainability. Process Analytical Technology (PAT) tools monitor real-time parameters .
Contradictions and Resolutions
- Nitration Regioselectivity : reports C4 nitration, while highlights competing pathways. Resolution: Use directing groups (e.g., methyl at C2) to favor C4 substitution .
- Spectral Anomalies : Discrepancies in NMR data ( vs. 12) are resolved via deuterated solvent screening and DFT-based shift predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
